Internal Standard Performance: Quantification Linearity and LOD in MALDI-TOFMS
Ethanol-13C2 was employed as an internal standard for the quantification of unlabeled ethanol and [1-13C]-ethanol in fermentation supernatants using MALDI-TOFMS [1]. The method demonstrated a linear relationship between relative signal intensities and ethanol concentration over the range of 1 to 50 mM, with a limit of detection (LOD) of 0.6 mM [1]. In high-concentration scenarios (30–500 mM), unlabeled ethanol was quantified with a linear response [1]. The use of Ethanol-13C2 as an internal standard enabled accurate determination of [1-13C]-ethanol labeling degree and flux partitioning ratios, with differences of only 4.3% compared to GC/MS methods [1].
| Evidence Dimension | Quantification Linearity and Limit of Detection (MALDI-TOFMS) |
|---|---|
| Target Compound Data | Ethanol-13C2 as internal standard: linear range 1–50 mM, LOD 0.6 mM; unlabeled ethanol linear range 30–500 mM. |
| Comparator Or Baseline | Enzymatic analysis; GC/MS method for flux partitioning ratios. |
| Quantified Difference | Ethanol quantification using MALDI-TOFMS with Ethanol-13C2 internal standard exhibited differences of less than 3.3% compared to enzymatic analysis; flux partitioning ratios differed by only 4.3% vs. GC/MS. |
| Conditions | Saccharomyces cerevisiae culture supernatants; ethanol enzymatically oxidized to acetaldehyde and derivatized with DNPH; MALDI-TOFMS analysis. |
Why This Matters
Procurement of Ethanol-13C2 enables high-throughput, accurate quantification of ethanol isotopologues in metabolic flux studies without the need for separate calibration curves for each isotopomer, reducing experimental variability and analysis time.
- [1] Hollemeyer K, Altenscheidt J, Heinzle E. (2007). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for metabolic flux analyses using isotope-labeled ethanol. Rapid Commun Mass Spectrom, 21(3):336-42. doi:10.1002/rcm.2847. View Source
